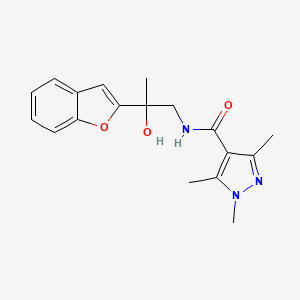

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3,5-trimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-11-16(12(2)21(4)20-11)17(22)19-10-18(3,23)15-9-13-7-5-6-8-14(13)24-15/h5-9,23H,10H2,1-4H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOCFZKLKQYEQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran-2-yl intermediate, which is then reacted with a hydroxypropyl group under controlled conditions. The final step involves the introduction of the pyrazole carboxamide moiety through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the benzofuran or pyrazole rings.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzofuran or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield benzofuran-2-yl ketones, while substitution reactions can introduce various functional groups onto the benzofuran or pyrazole rings.

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as obesity and related metabolic disorders.

Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Chemical Biology: The compound serves as a probe to study various biochemical pathways and mechanisms.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a functional additive in materials science.

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may play a role in binding to hydrophobic pockets, while the hydroxypropyl and pyrazole groups can form hydrogen bonds or other interactions with active sites. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(benzofuran-2-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

- N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-imidazole-4-carboxamide

Uniqueness

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles, making it a valuable molecule for targeted research and development.

Biological Activity

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant data tables and case studies.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM, compared to standard drugs like dexamethasone .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance:

- Cell Line Studies : Compounds derived from pyrazole structures have shown cytotoxic effects against several cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer). One derivative exhibited an IC50 value of 3.79 µM against MCF7 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole Derivative 1 | MCF7 | 3.79 |

| Pyrazole Derivative 2 | A549 | 26.00 |

| Pyrazole Derivative 3 | Hep-2 | 17.82 |

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. In vitro studies have shown that certain compounds possess significant activity against bacterial strains such as E. coli and Staphylococcus aureus. For example, one study reported that a related pyrazole derivative inhibited bacterial growth at concentrations as low as 40 µg/mL .

Case Studies

- Study on Anti-inflammatory Effects : A study conducted by Selvam et al. synthesized various pyrazole derivatives and tested their ability to inhibit inflammatory cytokines in vitro. The results indicated that several compounds significantly reduced IL-6 levels by more than 90% at concentrations below 10 µM.

- Anticancer Screening : Another research focused on the anticancer properties of pyrazole derivatives against the NCI-H460 cell line revealed that one compound had an IC50 value of 0.95 nM, indicating potent activity against lung cancer cells.

Q & A

What synthetic strategies are recommended for the multi-step synthesis of this compound, and what are the critical challenges in optimizing yield?

Level: Advanced

Methodological Answer:

The synthesis involves three key steps: (1) preparation of the benzofuran-2-yl hydroxypropyl intermediate via Friedel-Crafts alkylation or hydroxylation of a pre-functionalized benzofuran, (2) coupling with the 1,3,5-trimethylpyrazole-4-carboxamide moiety using carbodiimide-based crosslinkers (e.g., EDC/HOBt), and (3) purification via column chromatography or recrystallization. Challenges include steric hindrance during coupling (due to the hydroxypropyl group) and regioselectivity in benzofuran functionalization. Parallel reaction monitoring (e.g., TLC/HPLC) and protecting-group strategies (e.g., silyl ethers for the hydroxyl group) are critical for yield optimization .

How can researchers address discrepancies in NMR data during structural validation of this compound?

Level: Advanced

Methodological Answer:

Contradictions in - or -NMR spectra (e.g., unexpected splitting or shifts) may arise from rotameric equilibria of the hydroxypropyl group or residual solvent effects. To resolve this:

- Use 2D NMR (e.g., - HSQC, - COSY) to confirm connectivity.

- Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) for rotameric conformers .

- Ensure thorough drying (e.g., molecular sieves) to eliminate water-induced shifts .

What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Level: Basic

Methodological Answer:

- Kinase Inhibition: Screen against a panel of kinases (e.g., CDK, JAK families) using fluorescence polarization assays.

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Solubility: Use shake-flask method in PBS (pH 7.4) to guide formulation studies.

Reference PubChem’s bioactivity data for structurally related pyrazole-carboxamides to select assay conditions .

How should researchers design a stability study to assess degradation pathways under physiological conditions?

Level: Advanced

Methodological Answer:

- Experimental Design:

- Conditions: Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours.

- Analytics: Monitor degradation via UPLC-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid).

- Key Parameters:

- Identify hydrolysis-prone sites (e.g., the carboxamide bond) using MS/MS fragmentation.

- Compare degradation products with synthetic standards (if available) .

What computational approaches predict the compound’s interaction with potential protein targets?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Glide to model binding to kinases (PDB: 1ATP for CDK2). Prioritize docking poses with hydrogen bonding to the carboxamide group.

- MD Simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability.

- QSAR: Build a model using descriptors like logP, polar surface area, and H-bond donors (software: MOE, Schrodinger) .

What chromatographic methods are optimal for purity analysis and quantification?

Level: Basic

Methodological Answer:

- HPLC: Use a C18 column (5 µm, 150 mm × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile. Detection at 254 nm.

- Validation: Calibrate with a certified reference standard (if unavailable, use elemental analysis for purity confirmation).

- Impurity Profiling: Compare retention times with synthetic byproducts (e.g., unreacted benzofuran intermediates) .

How can researchers reconcile conflicting bioactivity data across different cell lines?

Level: Advanced

Methodological Answer:

Contradictions may arise from cell-specific uptake or off-target effects. Mitigation strategies:

- Perform cellular uptake assays (LC-MS/MS quantification of intracellular compound levels).

- Use siRNA knockdown of suspected off-target proteins (e.g., ABC transporters) to assess their role.

- Validate target engagement via cellular thermal shift assays (CETSA) .

What strategies are effective for scaling up synthesis without compromising stereochemical integrity?

Level: Advanced

Methodological Answer:

- Process Optimization: Replace batch reactions with flow chemistry for the coupling step to enhance mixing and reduce side reactions.

- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

- Crystallization Control: Use anti-solvent crystallization with ethanol/water to maintain polymorphic consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.